molecular formula C19H15NO2S B14452111 Benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- CAS No. 76681-28-2

Benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)-

Cat. No.: B14452111
CAS No.: 76681-28-2
M. Wt: 321.4 g/mol
InChI Key: HTQDFPPAGBEVRI-UHFFFAOYSA-N
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Description

Benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a hydroxy group and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- can be achieved through several synthetic routes. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, alkoxide ions

    Electrophiles: Halogens, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- include other benzamide derivatives with different substituents. Some examples are:

  • Benzamide, 2-hydroxy-N-(2-phenylethyl)-
  • Benzamide, 2-hydroxy-N-(3-phenylpropyl)-

Uniqueness

The uniqueness of benzamide, 2-hydroxy-N-(2-(phenylthio)phenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

76681-28-2

Molecular Formula

C19H15NO2S

Molecular Weight

321.4 g/mol

IUPAC Name

2-hydroxy-N-(2-phenylsulfanylphenyl)benzamide

InChI

InChI=1S/C19H15NO2S/c21-17-12-6-4-10-15(17)19(22)20-16-11-5-7-13-18(16)23-14-8-2-1-3-9-14/h1-13,21H,(H,20,22)

InChI Key

HTQDFPPAGBEVRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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